Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17847531
InChI: InChI=1S/C12H15NO3/c1-8-6-13-7-10-4-3-9(12(14)15-2)5-11(10)16-8/h3-5,8,13H,6-7H2,1-2H3/t8-/m0/s1
SMILES:
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol

Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate

CAS No.:

Cat. No.: VC17847531

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate -

Specification

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
IUPAC Name methyl (2S)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate
Standard InChI InChI=1S/C12H15NO3/c1-8-6-13-7-10-4-3-9(12(14)15-2)5-11(10)16-8/h3-5,8,13H,6-7H2,1-2H3/t8-/m0/s1
Standard InChI Key LBTDXLGZASORSM-QMMMGPOBSA-N
Isomeric SMILES C[C@H]1CNCC2=C(O1)C=C(C=C2)C(=O)OC
Canonical SMILES CC1CNCC2=C(O1)C=C(C=C2)C(=O)OC

Introduction

Synthesis Methods

The synthesis of Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f] oxazepine-8-carboxylate typically involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. Industrial production often employs one-pot synthesis techniques, which may include copper catalysis or microwave-induced reactions to enhance efficiency and yield.

Biological Activity and Potential Applications

While specific biological activity data for the (S)-enantiomer is scarce, compounds within the oxazepine family are known for their potential effects on neurotransmitter systems. They may exhibit pharmacological properties useful in treating neurological disorders. The specific binding affinity and selectivity of these compounds towards certain receptors or enzymes can lead to diverse biological effects.

Research Findings and Future Directions

Given the limited availability of specific research findings on Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f] oxazepine-8-carboxylate, future studies should focus on exploring its stereochemical influence on biological activity and potential therapeutic applications. Comparative studies with its (R)-enantiomer could provide valuable insights into the role of stereochemistry in pharmacological efficacy.

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